[(3,5-Dimethylisoxazol-4-yl)sulfonyl](4-phenylphenyl)amine
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Overview
Description
(3,5-Dimethylisoxazol-4-yl)sulfonylamine is a compound that features a sulfonamide group attached to a phenyl ring and an isoxazole ring Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Dimethylisoxazol-4-yl)sulfonylamine typically involves the formation of the isoxazole ring followed by sulfonylation and subsequent attachment to the phenylamine. One common method involves the reaction of hydroxyimoyl halides with dipolarophiles under mild basic conditions (e.g., NaHCO₃) at ambient temperature . This reaction can yield a mixture of 3,5-disubstituted isoxazoles and 3,4-disubstituted isoxazoles, which can be separated and purified.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of catalysts such as Cu(I) or Ru(II) in (3+2) cycloaddition reactions can be employed to enhance the efficiency of the synthesis . Additionally, metal-free synthetic routes are being explored to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
(3,5-Dimethylisoxazol-4-yl)sulfonylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can result in a variety of derivatives depending on the nucleophile employed.
Scientific Research Applications
(3,5-Dimethylisoxazol-4-yl)sulfonylamine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: It is used in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Biological Research: The compound is investigated for its effects on cellular processes and its potential as a tool for studying biochemical pathways.
Mechanism of Action
The mechanism of action of (3,5-Dimethylisoxazol-4-yl)sulfonylamine involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity . The isoxazole ring can also participate in hydrogen bonding and hydrophobic interactions, contributing to the compound’s overall binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other sulfonamide derivatives and isoxazole-containing molecules, such as:
- 1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]proline
- 4-{[(3,5-Dimethylisoxazol-4-yl)sulfonyl]amino}benzoic acid
- 1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperidine
Uniqueness
(3,5-Dimethylisoxazol-4-yl)sulfonylamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the isoxazole ring and the sulfonyl group allows for versatile interactions with various molecular targets, making it a valuable compound for research and development in multiple fields.
Properties
Molecular Formula |
C17H16N2O3S |
---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
3,5-dimethyl-N-(4-phenylphenyl)-1,2-oxazole-4-sulfonamide |
InChI |
InChI=1S/C17H16N2O3S/c1-12-17(13(2)22-18-12)23(20,21)19-16-10-8-15(9-11-16)14-6-4-3-5-7-14/h3-11,19H,1-2H3 |
InChI Key |
JLNTWMGSQVQVHO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NC2=CC=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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